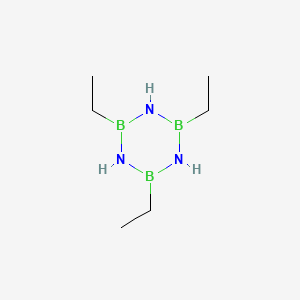
2,4,6-Triethylborazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylborazine is an organoboron compound with the molecular formula C6H18B3N3. It is a derivative of borazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylborazine typically involves the reaction of boron trichloride with ethylamine in the presence of a base. The reaction proceeds through the formation of intermediate boron-ethylamine complexes, which then cyclize to form the borazine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triethylborazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert it into boron-hydride derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various boron-organic derivatives .
Applications De Recherche Scientifique
2,4,6-Triethylborazine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique properties make it a candidate for drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics .
Mécanisme D'action
The mechanism by which 2,4,6-Triethylborazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with various biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylborazine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoborazine: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroborazine: Chlorine atoms replace the ethyl groups .
Uniqueness: 2,4,6-Triethylborazine is unique due to its ethyl substituents, which impart distinct chemical and physical properties compared to its methyl, bromine, or chlorine counterparts. These properties make it particularly useful in specific applications where other borazine derivatives may not be as effective .
Propriétés
Numéro CAS |
7443-22-3 |
|---|---|
Formule moléculaire |
C6H18B3N3 |
Poids moléculaire |
164.7 g/mol |
Nom IUPAC |
2,4,6-triethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3 |
Clé InChI |
YAYYLHRZXOZLCM-UHFFFAOYSA-N |
SMILES canonique |
B1(NB(NB(N1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


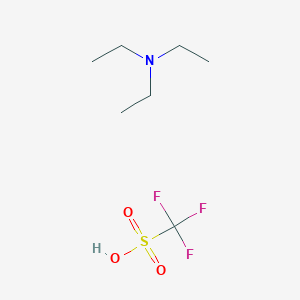
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

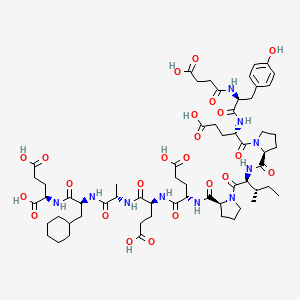
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
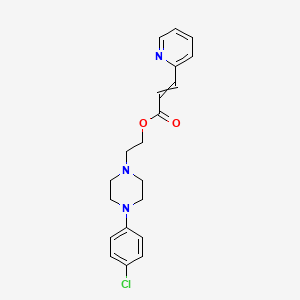
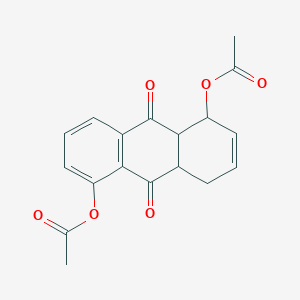



![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)

